molecular formula C20H21N5O2S B14752567 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea

Cat. No.: B14752567
M. Wt: 395.5 g/mol
InChI Key: ITYGQBOCBCGBAV-UHFFFAOYSA-N
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Description

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea is an organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which includes an 8-oxa-3-azabicyclo[3.2.1]octane core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of advanced synthetic techniques and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology and medicine, its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Mechanism of Action

The mechanism of action of 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

1-methyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea

InChI

InChI=1S/C20H21N5O2S/c1-21-20(26)22-13-4-2-12(3-5-13)18-23-16-8-9-28-17(16)19(24-18)25-10-14-6-7-15(11-25)27-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3,(H2,21,22,26)

InChI Key

ITYGQBOCBCGBAV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C(=N2)N4CC5CCC(C4)O5)SC=C3

Origin of Product

United States

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